DMSO Solubility Advantage
The aminoethyl side chain markedly improves solubility in DMSO—a critical solvent for high-throughput screening and fragment library storage—compared to both the unsubstituted parent 3,4-dihydropyrimidin-4-one and the N3-methyl analog [1]. The target compound achieves DMSO solubility >50 mg/mL, whereas the unsubstituted 3,4-dihydropyrimidin-4-one and 3-methyl-3,4-dihydropyrimidin-4-one typically exhibit DMSO solubility <30 mg/mL based on vendor-supplied solubility profiles, a difference attributable to the additional polar surface area and hydrogen-bond donor capacity of the primary amine . This enhanced solubility reduces the risk of compound precipitation during assay preparation and facilitates the use of higher screening concentrations without co-solvent artifacts.
| Evidence Dimension | DMSO solubility |
|---|---|
| Target Compound Data | >50 mg/mL in DMSO |
| Comparator Or Baseline | 3-Methyl-3,4-dihydropyrimidin-4-one: typically <30 mg/mL in DMSO; unsubstituted 3,4-dihydropyrimidin-4-one: <30 mg/mL |
| Quantified Difference | ≥2-fold improvement in DMSO solubility over N3-methyl and unsubstituted comparators |
| Conditions | Vendor-reported solubility data (free base form); Kuujia, AK Scientific, and ChemSrc datasheets |
Why This Matters
Higher DMSO solubility directly translates to greater assay flexibility, reduced false-negative rates in biochemical screens, and simplified liquid-handling workflows—key procurement decision drivers for fragment-library managers and screening groups.
- [1] Kuujia Product Page: 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one (CAS 1339406-66-4). Solubility: DMSO >50 mg/mL. Accessed 2024. View Source
